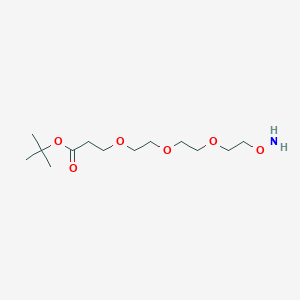
Aminooxy-PEG3-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminooxy-PEG3-t-butyl ester is an aminooxy-containing PEG molecule . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic conditions .
Synthesis Analysis
A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular formula of this compound is C13H27NO6 . It has a molecular weight of 293.4 g/mol .Chemical Reactions Analysis
The aminooxy group in this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 293.4 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
1. Biomedical Applications
Aminooxy-PEG3-t-butyl ester has significant implications in the field of biomedicine. Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), showing similar beneficial properties to poly(ethylene glycol) (PEG), are utilized in various biomedical applications. PAOx with side-chain functionalities, including aminooxy groups, demonstrate potential in drug delivery and tissue engineering due to their biocompatibility and functional versatility (Mees & Hoogenboom, 2015).
2. Polymer Science and Bioconjugation
This compound plays a crucial role in polymer science, particularly in creating functional polymeric materials. For instance, in the synthesis of "umbrella-like" PEG structures with reactive end groups for bioconjugation, aminooxy-functionalized PEG derivatives demonstrate effective protein conjugation capabilities (Zhang, Wang, & Huang, 2010). Additionally, atomic force microscopy-based thermal lithography of poly(tert-butyl acrylate) block copolymer films, where aminooxy functionalities are employed, facilitates targeted chemical modifications on polymer surfaces for advanced bioconjugation applications (Duvigneau, Schönherr, & Vancso, 2008).
3. Peptidomimetic Synthesis
In the field of peptidomimetic chemistry, this compound is employed in the synthesis of aminooxy peptoids, which are potential peptidomimetics. These compounds, synthesized using Ns-protected N-substituted aminooxyacetate tert-butyl esters, have promising applications in developing novel therapeutics and biological probes (Shin & Park, 2002).
4. Hydrogel Formation for Biomedical Applications
This compound is instrumental in forming biocompatible hydrogels through oxime click chemistry. These hydrogels, supporting cell adhesion and incorporating cell-signaling peptides like RGD, have significant potential in tissue engineering and regenerative medicine (Grover et al., 2012).
5. Drug Delivery Systems
In drug delivery systems, the modification of drugs with PEG derivatives, including this compound, leads to enhanced solubility, stability, and bioavailability of pharmaceutical compounds. This approach has been used in developing more effective drug delivery mechanisms, particularly for hydrophobic drugs (Greenwald et al., 2003).
6. Biomaterial Synthesis and Characterization
This compound contributes to the synthesis and characterization of L-tyrosine-based polyurethanes for biomaterial applications. These materials, synthesized with PEG and polycaprolactone diol, have applications in tissue engineering due to their biodegradability and biocompatibility (Sarkar et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(15)4-5-16-6-7-17-8-9-18-10-11-19-14/h4-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHFTOQEYCMKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

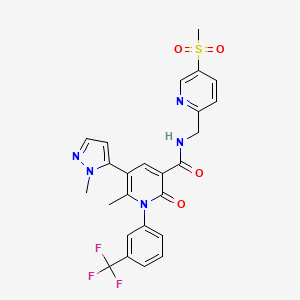
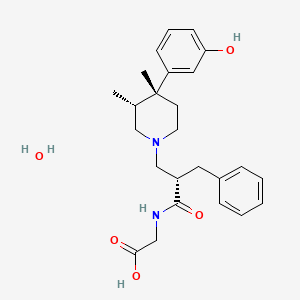
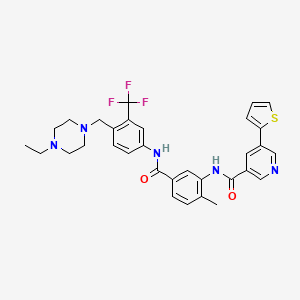
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
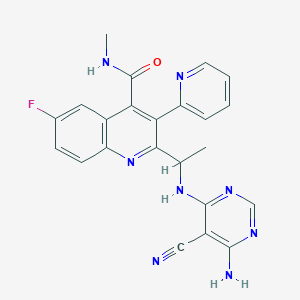
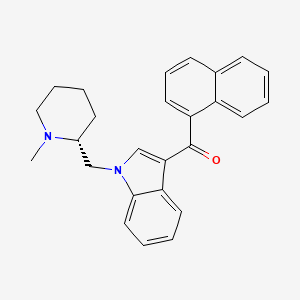
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

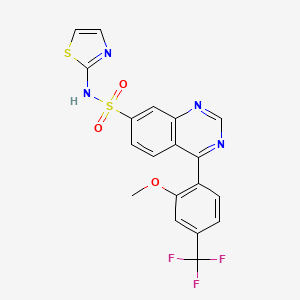

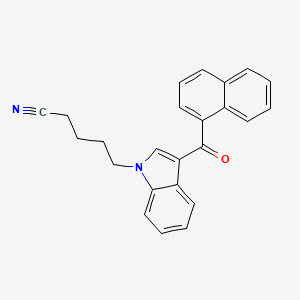
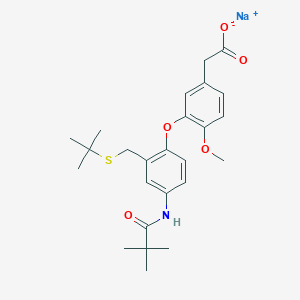
![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)
